Furfuryl mercaptan can be derived from furfural, which is obtained from agricultural byproducts like corn cobs and sugarcane bagasse. The compound is classified as a sulfur-containing organic compound and can be categorized under the broader group of thiols or mercaptans. Its chemical formula is , and it has a molecular weight of approximately 118.16 g/mol.
Furfuryl mercaptan can be synthesized through several methods, primarily involving the reduction of furfuryl disulfide or the direct reaction of furfural with thiol compounds.
The synthesis processes often require specific conditions such as temperature control, use of reducing agents, and purification steps like distillation to achieve high yields of pure furfuryl mercaptan.
Furfuryl mercaptan features a five-membered furan ring with a thiol group attached. The structural representation can be summarized as follows:
Furfuryl mercaptan participates in various chemical reactions typical for thiols:
The reactivity of furfuryl mercaptan is attributed to its nucleophilic thiol group, making it versatile in synthetic organic chemistry.
Furfuryl mercaptan acts primarily through its thiol functionality, which can participate in various biochemical processes:
Thermogravimetric analysis indicates stability under controlled conditions but shows significant mass loss at elevated temperatures due to decomposition .
Furfuryl mercaptan has several applications across different fields:
The systematic IUPAC name for furfuryl mercaptan is (furan-2-yl)methanethiol, reflecting its structure as the thiol derivative of furfuryl alcohol. It is extensively documented under multiple synonymous designations across chemical databases, regulatory filings, and flavor industry literature:
Table 1: Standard and Common Synonyms of Furfuryl Mercaptan
IUPAC Name | Common Synonyms | Registry Identifiers |
---|---|---|
(furan-2-yl)methanethiol | 2-Furfurylthiol, 2-Furanmethanethiol, Furfuryl thiol, 2-Furylmethanethiol, Coffee mercaptan, FEMA 2493 | CAS: 98-02-2; EC: 202-628-2; PubChem CID: 7363; ChemSpider ID: 7085 |
These aliases arise from naming conventions emphasizing either the furan ring position (2-), the mercaptomethyl substituent, or its functional role ("coffee mercaptan"). Its FEMA GRAS designation (2493) and JECFA number (1072) affirm its use as a flavoring agent [1] [2] [4].
Furfuryl mercaptan belongs to the class of heteroaromatic compounds, characterized by a planar five-membered furan ring containing an oxygen heteroatom. The molecular framework comprises:
The molecule's resonance stabilization is moderated by the electron-donating thiolmethyl substituent. Spectroscopic data (GC-MS, NMR) confirm the structure, with the sulfur atom inducing slight bond length distortions compared to unsubstituted furan. Its canonical SMILES representation is SCC1=CC=CO1
, and the InChIKey ZFFTZDQKIXPDAF-UHFFFAOYSA-N
enables unique database identification. The compound’s chemical reactivity stems from its acid-labile furan ring and the oxidation-prone thiol group, which can form disulfides upon air exposure [1] [2] [5].
Furfuryl mercaptan is a colorless to pale yellow liquid under ambient conditions, though commercial samples may darken due to oxidation or polymerization. Its defining physicochemical parameters include:
Table 2: Key Physicochemical Properties of Furfuryl Mercaptan
Property | Value | Conditions | Reference |
---|---|---|---|
Molecular Weight | 114.16–114.17 g/mol | - | [1] [5] |
Density | 1.132 g/mL | 25°C | [4] [5] |
Boiling Point | 155°C | 760 mmHg | [2] [5] |
Refractive Index | 1.531–1.533 | 20°C | [3] [4] |
Flash Point | 45°C (113°F) | Closed cup | [3] |
Water Solubility | Insoluble/Slightly soluble | 20°C | [1] |
logP | 1.36–1.73 | Predicted/Experimental | [1] [5] |
Vapor Pressure | 531 Pa (~4.0 mmHg) | 25°C | [2] |
pKa | ~9.59 | Predicted | [5] |
The compound’s low water solubility contrasts with miscibility in organic solvents like ethanol, chloroform, and ethyl acetate. Its moderate lipophilicity (logP ~1.7) facilitates partitioning into lipid-rich food matrices. The thiol group confers weak acidity (pKa ~9.6), enabling salt formation under alkaline conditions. Handling requires flammability precautions (flash point 45°C) and inert atmosphere storage to prevent oxidation [1] [3] [5].
Furfuryl mercaptan occurs naturally as a Maillard reaction product during the thermal processing of foods rich in carbohydrates and sulfur-containing amino acids. Key natural sources include:
Industrial synthesis typically proceeds via the furfuryl alcohol-thiourea route:
Furfuryl mercaptan serves as a key flavor impact compound due to its extraordinarily low odor threshold (0.005 μg/L) and characteristic sensory profile:
Regulatory approvals include:
Advanced chromatographic and spectroscopic methods enable precise detection:
Quantification often employs stable isotope dilution assays (SIDA) to counter matrix effects in complex foods like coffee or meat extracts [4].
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